molecular formula C19H15N3O2S B15342167 (5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B15342167
M. Wt: 349.4 g/mol
InChI Key: OGPPVKKHXJAZLW-XFXZXTDPSA-N
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Description

(5E)-2-MERCAPTO-5-[(5-METHOXY-1H-INDOL-3-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that combines elements of indole, imidazole, and phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-MERCAPTO-5-[(5-METHOXY-1H-INDOL-3-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the imidazole ring. Key steps include:

    Formation of the Indole Derivative: This step involves the reaction of 5-methoxyindole with appropriate reagents to introduce the methylene group.

    Formation of the Imidazole Ring: The indole derivative is then reacted with thiourea and benzaldehyde under acidic or basic conditions to form the imidazole ring.

    Final Assembly: The final step involves the condensation of the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-MERCAPTO-5-[(5-METHOXY-1H-INDOL-3-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted indole derivatives.

Scientific Research Applications

(5E)-2-MERCAPTO-5-[(5-METHOXY-1H-INDOL-3-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-2-MERCAPTO-5-[(5-METHOXY-1H-INDOL-3-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-MERCAPTO-5-[(5-HYDROXY-1H-INDOL-3-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
  • (5E)-2-MERCAPTO-5-[(5-ETHOXY-1H-INDOL-3-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

Uniqueness

The uniqueness of (5E)-2-MERCAPTO-5-[(5-METHOXY-1H-INDOL-3-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

4-hydroxy-5-[(E)-(5-methoxyindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C19H15N3O2S/c1-24-14-7-8-16-15(10-14)12(11-20-16)9-17-18(23)22(19(25)21-17)13-5-3-2-4-6-13/h2-11,23H,1H3,(H,21,25)/b12-9-

InChI Key

OGPPVKKHXJAZLW-XFXZXTDPSA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)N=C/C2=C/C3=C(N(C(=S)N3)C4=CC=CC=C4)O

Canonical SMILES

COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O

Origin of Product

United States

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